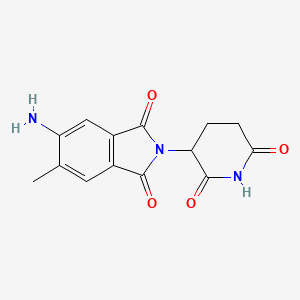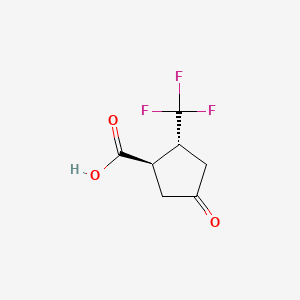
rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid: is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a cyclopentane ring, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Vergleich Mit ähnlichen Verbindungen
- rac-(1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid
- rac-(1R,2R)-2-(fluoromethyl)cyclopentane-1-carboxylic acid
Comparison: rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid is unique due to the presence of the ketone group, which can significantly influence its reactivity and interaction with biological targets. In contrast, similar compounds without the ketone group may exhibit different chemical and biological properties, making this compound a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C7H7F3O3 |
|---|---|
Molekulargewicht |
196.12 g/mol |
IUPAC-Name |
(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H7F3O3/c8-7(9,10)5-2-3(11)1-4(5)6(12)13/h4-5H,1-2H2,(H,12,13)/t4-,5-/m1/s1 |
InChI-Schlüssel |
UTZCOSPGLOOCAS-RFZPGFLSSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CC1=O)C(F)(F)F)C(=O)O |
Kanonische SMILES |
C1C(C(CC1=O)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B13469591.png)
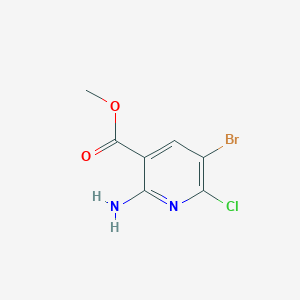
![3-[5-(3-Aminoprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13469607.png)
![6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13469614.png)


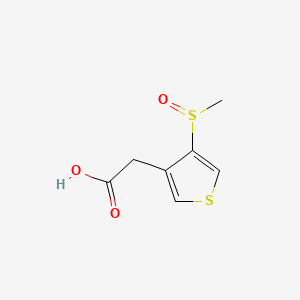


![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester](/img/structure/B13469641.png)
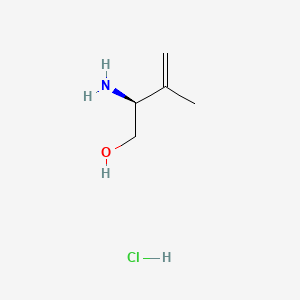
![Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13469644.png)
![(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13469646.png)
